1-(2-Hydroxy-4-methoxy-3-methylphenyl)ethanone
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Overview
Description
1-(2-Hydroxy-4-methoxy-3-methylphenyl)ethanone, also known as 2’-hydroxy-3’-methyl-4’-methoxyacetophenone, is an organic compound with the molecular formula C10H12O3 and a molecular weight of 180.20 g/mol . This compound is characterized by the presence of a hydroxy group, a methoxy group, and a methyl group attached to a phenyl ring, which is further connected to an ethanone moiety. It is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-(2-Hydroxy-4-methoxy-3-methylphenyl)ethanone can be achieved through several routes. One common method involves the Fries rearrangement of phenyl bromoacetate with aluminum chloride at temperatures between 120–140°C . Another approach includes the methylation of 2’,4’-dihydroxy-3’-methylacetophenone using dimethyl sulfate . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(2-Hydroxy-4-methoxy-3-methylphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The hydroxy and methoxy groups can participate in electrophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(2-Hydroxy-4-methoxy-3-methylphenyl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of inflammatory conditions.
Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of 1-(2-Hydroxy-4-methoxy-3-methylphenyl)ethanone involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its biological activity by participating in hydrogen bonding and other interactions with target proteins and enzymes. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
1-(2-Hydroxy-4-methoxy-3-methylphenyl)ethanone can be compared with other similar compounds, such as:
2-Hydroxy-4-methoxyacetophenone: Lacks the methyl group, which may affect its reactivity and biological activity.
2-Hydroxy-3-methyl-4-methoxyacetophenone: Similar structure but with different substitution patterns, leading to variations in chemical and biological properties.
2-(4-Fluorophenoxy)-1-(2-hydroxy-4-methoxy-3-methylphenyl)ethanone:
Properties
CAS No. |
69469-91-6 |
---|---|
Molecular Formula |
C10H12O3 |
Molecular Weight |
180.20 g/mol |
IUPAC Name |
1-(2-hydroxy-4-methoxy-3-methylphenyl)ethanone |
InChI |
InChI=1S/C10H12O3/c1-6-9(13-3)5-4-8(7(2)11)10(6)12/h4-5,12H,1-3H3 |
InChI Key |
RIKYCDAOUSEUII-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1O)C(=O)C)OC |
Origin of Product |
United States |
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